molecular formula C19H12N2O3S B1202504 N-(1,3-dioxo-2-phenyl-5-isoindolyl)-2-thiophenecarboxamide

N-(1,3-dioxo-2-phenyl-5-isoindolyl)-2-thiophenecarboxamide

Cat. No. B1202504
M. Wt: 348.4 g/mol
InChI Key: ODKFYEBYGOSHQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-dioxo-2-phenyl-5-isoindolyl)-2-thiophenecarboxamide is a member of phthalimides.

Scientific Research Applications

Antibacterial Applications

N-(1,3-dioxo-2-phenyl-5-isoindolyl)-2-thiophenecarboxamide and its analogues have been explored for their antibacterial properties. A study demonstrated the synthesis of thiophene-carboxamide analogues with significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential for developing new antibacterial agents (Habila et al., 2015).

Anticancer Research

Research into the anticancer potential of compounds related to N-(1,3-dioxo-2-phenyl-5-isoindolyl)-2-thiophenecarboxamide has been conducted. For instance, derivatives containing a phenylaminosulfanyl moiety were synthesized and evaluated for their cytotoxic activity against various human cancer cell lines, with some compounds exhibiting potent cytotoxic activity (Ravichandiran et al., 2019).

Drug Design and Discovery

The compound has been used in the green synthesis of potential analgesic and antipyretic agents, indicating its utility in environmentally friendly drug discovery processes (Reddy et al., 2014).

Applications in Electrochemical Sensors

In the field of biosensors, a derivative of N-(1,3-dioxo-2-phenyl-5-isoindolyl)-2-thiophenecarboxamide was used in the development of an electrochemical hybridization sensor. This research demonstrates the compound's potential in creating sensitive and specific sensors for biological applications (Cha et al., 2003).

Synthetic Chemistry

The compound has been utilized in the synthesis of various heterocyclic compounds, showcasing its versatility in chemical synthesis and the development of novel molecules with potential pharmaceutical applications (El-Meligie et al., 2020).

properties

Product Name

N-(1,3-dioxo-2-phenyl-5-isoindolyl)-2-thiophenecarboxamide

Molecular Formula

C19H12N2O3S

Molecular Weight

348.4 g/mol

IUPAC Name

N-(1,3-dioxo-2-phenylisoindol-5-yl)thiophene-2-carboxamide

InChI

InChI=1S/C19H12N2O3S/c22-17(16-7-4-10-25-16)20-12-8-9-14-15(11-12)19(24)21(18(14)23)13-5-2-1-3-6-13/h1-11H,(H,20,22)

InChI Key

ODKFYEBYGOSHQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=CS4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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